molecular formula C25H25N3O2 B2702288 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide CAS No. 838904-83-9

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide

Cat. No.: B2702288
CAS No.: 838904-83-9
M. Wt: 399.494
InChI Key: LXNVXVDOFUNIJO-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is a complex organic compound with a molecular formula of C25H25N3O2. This compound is part of the benzimidazole family, which is known for its diverse biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide, the process may involve the following steps:

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines .

Scientific Research Applications

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other benzimidazole derivatives. This uniqueness contributes to its potential therapeutic applications and makes it a valuable compound for further research .

Biological Activity

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzamide core, a benzimidazole moiety, and a phenoxyethyl side chain. The chemical structure can be represented as follows:

Molecular Formula C20H22N2O2\text{Molecular Formula }C_{20}H_{22}N_{2}O_{2}

Key Features:

  • IUPAC Name: this compound
  • Molecular Weight: 334.40 g/mol
  • CAS Number: 303991-77-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.
  • Modulation of Signaling Pathways: It may affect signaling pathways associated with apoptosis and cell cycle regulation, enhancing the apoptotic response in cancer cells.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
A549 (Lung)12.8Inhibition of PI3K signaling pathway
HeLa (Cervical)10.5Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial activity was evaluated using standard disk diffusion methods against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli14
Staphylococcus aureus16
Pseudomonas aeruginosa12

Study on Anticancer Activity

A recent study published in Drug Target Insights highlighted the dual inhibition mechanism of similar benzamide derivatives targeting both PI3K and HDAC pathways. The results indicated that compounds with structural similarities to this compound exhibited significant antiproliferative effects in vitro and prompted further exploration into their therapeutic potential against various cancers .

Anthelmintic Activity Screening

Another study utilized the nematode Caenorhabditis elegans as a model organism to screen for anthelmintic activity among a library of compounds, including derivatives of benzamides. The results indicated that compounds similar to this compound showed promising activity against parasitic infections .

Properties

IUPAC Name

3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-19-8-7-9-20(18-19)25(29)26-15-14-24-27-22-12-5-6-13-23(22)28(24)16-17-30-21-10-3-2-4-11-21/h2-13,18H,14-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNVXVDOFUNIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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